B1574705 TRC253

TRC253

Cat. No. B1574705
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TRC253, also known as JNJ63576253, is a potent and orally active androgen receptor antagonist. TRC253 specifically binds to both wild-type and certain mutant forms of AR, thereby preventing androgen-induced receptor activation and facilitating the formation of inactive complexes that cannot translocate to the nucleus. This prevents binding to and transcription of AR-responsive genes, inhibits the expression of genes that regulate prostate cancer cell proliferation, and may lead to an inhibition of growth of tumor cells in which AR is overexpressed and/or mutated. AR is often overexpressed and/or mutated in prostate cancers and plays a key role in proliferation, survival and chemoresistance of tumor cells.

Scientific Research Applications

Application in Metastatic Castration-Resistant Prostate Cancer

TRC253 is a notable advancement in treating metastatic castration-resistant prostate cancer (mCRPC). It functions as a high-affinity, orally active antagonist of the androgen receptor (AR) and specific mutated variants of AR, crucial in mCRPC treatment. Studies have shown that TRC253 effectively inhibits AR nuclear translocation and AR binding to DNA, acting as a transcription antagonist. This action is vital as it counters the resistance observed in mCRPC against second-generation AR inhibitors. Clinical trials have demonstrated TRC253's efficacy, particularly in patients with specific AR mutations, offering a new avenue for managing mCRPC (Rathkopf et al., 2019).

TRC253's Role in AR-Targeted Therapy Resistance

The development of resistance to AR-targeted therapies is a significant challenge in mCRPC treatment. TRC253 emerges as a potent antagonist for both wild-type and mutated ARs, addressing this resistance. Its ability to block AR nuclear translocation, bind to DNA, and antagonize transcription without agonist activity toward ARs is a critical breakthrough. The phase 1/2a study of TRC253 reflects its potential in overcoming AR-targeted therapy resistance, marking a significant step in mCRPC treatment strategies (Rathkopf et al., 2018).

Androgen Receptor Antagonism in Prostate Cancer

TRC253's mechanism as an androgen receptor antagonist is particularly significant in the context of prostate cancer. It binds specifically to ARs, including mutant forms, thus inhibiting androgen-induced receptor activation. This process results in the formation of inactive complexes that cannot translocate to the nucleus, effectively inhibiting AR-responsive gene transcription. The suppression of genes that regulate prostate cancer cell proliferation by TRC253 could lead to a considerable inhibition of tumor cell growth, especially in prostate cancers with AR overexpression or mutations (Definitions, 2020).

properties

Product Name

TRC253

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

TRC253;  TRC-253;  TRC 253;  JNJ63576253;  JNJ 63576253;  JNJ 63576253; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.